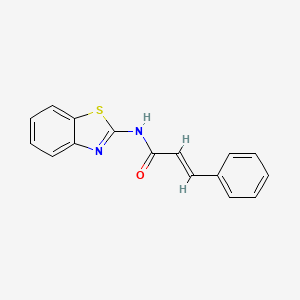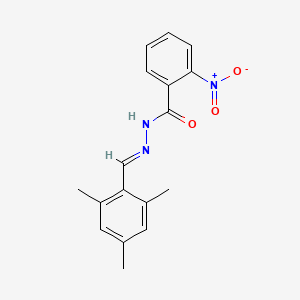![molecular formula C22H25N7O2 B5524846 N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)
N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" is a chemical compound that has been studied in the context of its potential pharmacological activities and chemical properties. It belongs to a class of compounds that have been explored for their potential in treating various diseases, including cancer.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions and various other chemical processes. For example, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives using sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" has been characterized using various spectral studies, including IR, 1H-NMR, and EI-MS. For instance, Hussain et al. (2016) conducted structural confirmation of synthesized benzamides via spectral data (Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving these compounds often lead to the formation of derivatives with different pharmacological properties. For example, Gangjee et al. (2003) reported the synthesis of analogues as inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their chemical versatility (Gangjee et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Heterocyclic Compounds Synthesis: Research has led to the synthesis of novel heterocyclic compounds derived from specific starting materials, showcasing the diverse chemical reactions and potential for creating new molecules with varying biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity
- Cancer Cell Line Studies: Studies on derivatives similar to the specified compound have shown antiproliferative effects against human cancer cell lines, indicating potential applications in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Analytical Applications
- Capillary Electrophoresis: The use of capillary electrophoresis for the separation of imatinib mesylate and related substances, including those with similar structural features, highlights the importance of analytical methods in quality control and pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).
Enzyme Inhibition for Alzheimer’s Disease
- Enzyme Inhibition Studies: Compounds with structural similarities have been synthesized as potential therapeutic agents for Alzheimer’s disease, emphasizing the role of enzyme inhibition in managing neurological conditions (Hussain et al., 2016).
Molecular Docking and Drug Design
- Molecular Docking for Drug Discovery: The design and synthesis of compounds for specific therapeutic applications, such as Alzheimer's disease, involve molecular docking studies to predict the interaction between these compounds and biological targets, guiding the development of more effective drugs (Hussain et al., 2016).
Vasodilation Properties
- Vasodilation Activity Screening: Research on compounds that share functional groups or structural features with the specified compound has led to the discovery of potential vasodilation properties, which could have implications in cardiovascular therapies (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Propiedades
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-3-23-19-15-16(2)26-21(27-19)29-13-11-28(12-14-29)20(30)17-5-7-18(8-6-17)31-22-24-9-4-10-25-22/h4-10,15H,3,11-14H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGCWKHOFSYTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)


